molecular formula C8H18N2 B080129 2-(4-Methylpiperidin-1-yl)ethanamine CAS No. 14156-95-7

2-(4-Methylpiperidin-1-yl)ethanamine

Cat. No.: B080129
CAS No.: 14156-95-7
M. Wt: 142.24 g/mol
InChI Key: BTEYOILJVIONOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)ethanamine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-methylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions to introduce the ethanamine group . The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEYOILJVIONOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354822
Record name 2-(4-methylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14156-95-7
Record name 2-(4-methylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperidin-1-yl)ethan-1-amine
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